EGFR/microtubule-IN-1

Description

Structure

2D Structure

3D Structure

Properties

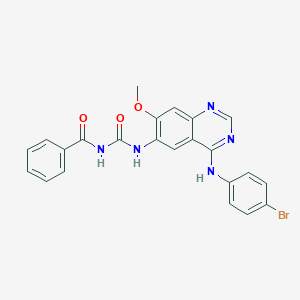

Molecular Formula |

C23H18BrN5O3 |

|---|---|

Molecular Weight |

492.3 g/mol |

IUPAC Name |

N-[[4-(4-bromoanilino)-7-methoxyquinazolin-6-yl]carbamoyl]benzamide |

InChI |

InChI=1S/C23H18BrN5O3/c1-32-20-12-18-17(21(26-13-25-18)27-16-9-7-15(24)8-10-16)11-19(20)28-23(31)29-22(30)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26,27)(H2,28,29,30,31) |

InChI Key |

ISXTYIKHFRPNMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)Br)NC(=O)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dual EGFR Microtubule Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of anticancer therapeutics has progressively moved towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. A promising strategy in this realm is the design of dual-action inhibitors that simultaneously target two distinct and critical cellular processes. This technical guide delves into the mechanism of action of a novel class of anticancer agents: dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and microtubule dynamics. By concurrently disrupting a key signaling pathway that drives cell proliferation and survival, and the cytoskeletal machinery essential for cell division, these compounds offer the potential for synergistic antitumor effects, overcoming resistance mechanisms, and improving therapeutic outcomes. This document provides a comprehensive overview of the EGFR signaling cascade, the principles of microtubule dynamics, the molecular logic for dual inhibition, and a review of key preclinical data, experimental methodologies, and the future outlook for this innovative therapeutic approach.

Introduction: The Rationale for Dual EGFR and Microtubule Inhibition

Cancer is characterized by uncontrolled cell proliferation and the evasion of apoptosis. Two cornerstones of these malignant processes are aberrant cell signaling and dysregulated cell division.

2.1 The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a transmembrane tyrosine kinase receptor that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events.[1][2][3][4] This pathway is a central regulator of cell proliferation, survival, growth, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or mutation, is a common driver in a variety of cancers.[2] The major downstream signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK MAPK pathway, which primarily mediates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[3][4]

2.2 Microtubule Dynamics in Cancer

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[5][6] They are fundamental to several cellular processes, most notably the formation of the mitotic spindle, which is essential for the accurate segregation of chromosomes during cell division.[5][6][7] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[5] Consequently, microtubule-targeting agents (MTAs) that either stabilize or destabilize microtubules are among the most effective and widely used chemotherapeutic drugs.[5][7]

2.3 The Synergistic Potential of Dual Inhibition

The rationale for developing dual EGFR and microtubule inhibitors lies in the potential for a multi-pronged attack on cancer cells. By inhibiting EGFR, these agents can block the pro-proliferative and anti-apoptotic signals that drive tumor growth. Simultaneously, by disrupting microtubule dynamics, they can induce mitotic arrest and trigger apoptosis. This dual mechanism may lead to synergistic cytotoxicity, a broader therapeutic window, and a reduced likelihood of the development of drug resistance, which is a common challenge with single-agent therapies.[8][9]

Key Signaling Pathways and Mechanisms of Action

The efficacy of dual EGFR microtubule inhibitors stems from their ability to concurrently modulate two critical cellular networks.

3.1 EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades.[1][4][10]

3.2 Microtubule Dynamics and Disruption

Microtubules are in a constant state of flux, a property known as dynamic instability. This involves the alternating phases of growth (polymerization) and shrinkage (depolymerization) of the microtubule ends. This dynamic behavior is crucial for the formation and function of the mitotic spindle during cell division.

Dual EGFR microtubule inhibitors interfere with this process, leading to a dysfunctional mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

3.3 Integrated Mechanism of Action

The combined inhibition of EGFR and microtubule dynamics results in a powerful anti-cancer effect. The inhibition of EGFR signaling curtails the cell's proliferative and survival signals, while the disruption of microtubule function directly halts cell division.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combination of sublethal concentrations of epidermal growth factor receptor inhibitor and microtubule stabilizer induces apoptosis of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of balanced dual-target inhibitors of EGFR and microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling a New Frontier in Cancer Therapy: The Discovery of Novel EGFR and Microtubule Dual-Targeting Compounds

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led to the exploration of innovative strategies that can overcome the limitations of single-target agents, such as acquired resistance. A promising approach in this endeavor is the development of single chemical entities that can simultaneously modulate multiple key oncogenic pathways. This technical guide delves into the discovery and preclinical evaluation of a novel class of compounds designed to dually target the Epidermal Growth Factor Receptor (EGFR) and microtubules, two clinically validated and critical targets in oncology.

Introduction: The Rationale for Dual-Targeting EGFR and Microtubules

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation, through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[2][3] Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[4][5] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death, a mechanism exploited by some of the most successful chemotherapeutic agents to date.[5][6]

The clinical success of combining EGFR inhibitors with microtubule-targeting agents has provided a strong rationale for the development of single molecules that possess both activities.[7][8] Such dual-targeting compounds are anticipated to offer several advantages, including a synergistic anti-cancer effect, a broader spectrum of activity, and a reduced likelihood of developing drug resistance.

This guide will focus on two prominent chemical scaffolds that have shown significant promise as dual EGFR and microtubule inhibitors: thieno[3,2-d]pyrimidines and arylformylurea-coupled quinazolines . We will explore their mechanism of action, present key in vitro efficacy data, and provide detailed protocols for the fundamental experiments used in their evaluation.

Featured Dual-Targeting Compounds and Efficacy Data

Recent research has identified several promising compounds that exhibit potent inhibitory activity against both EGFR and tubulin polymerization. The following tables summarize the in vitro efficacy of representative compounds from two distinct chemical series.

Thieno[3,2-d]pyrimidine Derivatives

A series of 6-aryl/heteroaryl-4-(3′,4′,5′-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives have been identified as potent dual inhibitors.[4][8] Compound 6g from this series has emerged as a particularly promising lead candidate.[8]

| Compound | Target Cell Line/Enzyme | IC50 (nM) | Reference |

| 6g | A549 (Non-small cell lung cancer) | 15 | [8] |

| HCT116 (Colon cancer) | 8 | [8] | |

| MCF7 (Breast cancer) | 25 | [8] | |

| EGFR Kinase | 30 | [8] | |

| Tubulin Polymerization | 710 | [8] |

Arylformylurea-Coupled Quinazoline Derivatives

A novel series of arylformylurea-coupled quinazoline derivatives has been designed and synthesized, leading to the discovery of compound 10c as a potent dual-target inhibitor.[9][10]

| Compound | Target Cell Line/Enzyme | IC50 (nM) | Reference |

| 10c | A549 (Non-small cell lung cancer) | 1040 | [9][10] |

| HCT116 (Colon cancer) | 1210 | [9] | |

| MCF7 (Breast cancer) | 1080 | [9] | |

| EGFR Kinase | 10.66 | [9][10] | |

| Tubulin Polymerization | 1340 | [9] |

Signaling Pathways and Experimental Workflows

To visually conceptualize the mechanisms of action and the experimental approaches for evaluating these dual-targeting compounds, the following diagrams are provided.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: Microtubule Dynamics and Mechanism of Inhibition.

Caption: Experimental Workflow for Compound Evaluation.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the evaluation of dual-targeting EGFR and microtubule inhibitors.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[11]

-

ATP

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)[11]

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in 50% DMSO.

-

In a 384-well plate, add 0.5 µL of the diluted compound or DMSO (vehicle control) to each well.

-

Add 5 µL of EGFR kinase solution (e.g., 5 nM in kinase buffer) to each well and pre-incubate for 30 minutes at 27°C.[11]

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP (e.g., 15 µM) and the fluorescent peptide substrate (e.g., 5 µM) in kinase buffer.[11]

-

Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm in a plate reader, taking readings every 71 seconds for 30-120 minutes.[11]

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

-

Lyophilized bovine or porcine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[12]

-

GTP solution (1 mM)

-

Glycerol (as a polymerization enhancer)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplates

-

Spectrophotometer with temperature control, capable of reading absorbance at 340 nm

Procedure:

-

Resuspend the lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2 mg/mL.[12] Keep on ice.

-

Prepare serial dilutions of the test compounds in polymerization buffer.

-

In a pre-chilled 96-well plate on ice, add the diluted compounds. Include a positive control (e.g., paclitaxel for stabilizers, nocodazole for destabilizers) and a negative control (solvent alone).

-

Add the tubulin solution to each well.

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.[13]

-

The extent of polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition or enhancement of polymerization relative to the control.

-

Determine the IC50 value for inhibitors by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48 or 72 hours.[14][15] Include untreated and solvent-treated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the solvent-treated control and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)[1]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.[1]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-DNA complex.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Immunofluorescence for Microtubule Network Analysis

This technique allows for the visualization of the effects of the compounds on the intracellular microtubule network.

Materials:

-

Cancer cell lines

-

Glass coverslips

-

Complete cell culture medium

-

Test compounds

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[16]

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with the test compounds for the desired time.

-

Wash the cells with PBS and fix with fixation buffer for 15-20 minutes at room temperature.

-

Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.[16]

-

Wash with PBS and block with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope and capture images.

Conclusion and Future Directions

The discovery of dual-targeting compounds that simultaneously inhibit EGFR signaling and microtubule dynamics represents a significant advancement in the development of novel anti-cancer therapeutics. The thieno[3,2-d]pyrimidine and arylformylurea-coupled quinazoline scaffolds have demonstrated considerable potential in preclinical studies, exhibiting potent in vitro activity against both targets and in various cancer cell lines. The detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to evaluate and further develop this promising class of compounds.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further investigation into the precise molecular interactions with both EGFR and tubulin will aid in the rational design of next-generation inhibitors with enhanced potency and selectivity. Ultimately, the continued exploration of dual-targeting strategies holds the promise of delivering more effective and durable treatments for cancer patients.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Flow Cytometry Protocol [sigmaaldrich.com]

- 10. Design of balanced dual-target inhibitors of EGFR and microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Microtubules and Microtubule-Organizing Center at the Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Strike: A Technical Guide to the Synergistic Effect of Targeting EGFR and Microtubules in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concurrent inhibition of the Epidermal Growth Factor Receptor (EGFR) and microtubule dynamics represents a promising and potent strategy in oncology. This technical guide delineates the preclinical and clinical evidence supporting the synergistic anti-tumor effects of this combination therapy. We will explore the intricate molecular mechanisms underpinning this synergy, provide detailed experimental protocols for its evaluation, and present a quantitative analysis of key studies. Visualized through signaling pathway and workflow diagrams, this guide aims to be a comprehensive resource for researchers and drug development professionals in this domain.

Introduction: The Rationale for Dual Targeting

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Its aberrant activation, through mutation or overexpression, is a key driver in numerous malignancies, making it a prime target for cancer therapy.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, crucial for cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis has established them as a validated target for cytotoxic chemotherapy.

The rationale for combining EGFR inhibitors with microtubule-targeting agents stems from the intricate crosstalk between their respective signaling pathways and cellular functions. Preclinical and clinical studies have demonstrated that this dual-pronged attack can lead to synergistic or additive anti-tumor effects, overcoming drug resistance and enhancing therapeutic efficacy.[3][4]

Molecular Mechanisms of Synergy

The synergistic interaction between EGFR and microtubule inhibitors is multifaceted, involving the convergence of key signaling pathways and the induction of complementary cellular responses.

2.1. Crosstalk between EGFR Signaling and Microtubule Dynamics

The EGFR signaling cascade, primarily through the Ras/Raf/MEK/ERK and PI3K/Akt pathways, can directly and indirectly influence microtubule stability and function.[5][6]

-

Ras/Raf/MEK/ERK Pathway: The activation of the ERK pathway has been shown to be associated with microtubule destabilization.[5] This suggests that EGFR-driven ERK activation may render cancer cells more susceptible to the effects of microtubule-stabilizing agents.

-

PI3K/Akt Pathway: The PI3K/Akt pathway can promote microtubule stabilization.[6] Inhibition of this pathway can lead to microtubule destabilization, potentially sensitizing cells to microtubule-destabilizing agents.[7] Furthermore, microtubule-associated proteins (MAPs) can regulate PI3K/Akt signaling, indicating a bidirectional relationship.[8]

2.2. Enhanced Apoptosis Induction

The combination of EGFR and microtubule inhibitors has been shown to synergistically induce apoptosis.[9][10] This is achieved through:

-

Inhibition of Pro-Survival Signaling: EGFR inhibitors block the pro-survival signals emanating from the PI3K/Akt pathway.

-

Induction of Mitotic Catastrophe: Microtubule inhibitors disrupt the mitotic spindle, leading to prolonged mitotic arrest and subsequent apoptosis.

The simultaneous blockade of survival signals and induction of mitotic stress creates a scenario where cancer cells are pushed beyond their apoptotic threshold.

2.3. Overcoming Drug Resistance

In some instances, treatment with a single agent can lead to the activation of compensatory signaling pathways, resulting in drug resistance. For example, taxane-based chemotherapy can sometimes lead to the activation of the EGFR-Akt pathway, promoting cell survival.[3] The concurrent administration of an EGFR inhibitor can abrogate this resistance mechanism.

Preclinical and Clinical Evidence: A Quantitative Overview

Numerous studies have investigated the synergistic effects of combining EGFR and microtubule inhibitors across various cancer types. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Synergistic Effects of EGFR and Microtubule Inhibitor Combinations

| Drug Combination | Cancer Type | Cell Line | Method of Synergy Analysis | Combination Index (CI) | Finding | Reference |

| Gefitinib + Paclitaxel | Non-Small Cell Lung Cancer | Hcc827 | Chou-Talalay | 0.63 (T→G) | Synergistic | [4] |

| Gefitinib + Paclitaxel | Non-Small Cell Lung Cancer | PC-9 | Chou-Talalay | 0.54 (T→G) | Synergistic | [4] |

| Gefitinib + Paclitaxel | Non-Small Cell Lung Cancer | PC-9/GR (resistant) | Chou-Talalay | 0.81 (T→G) | Synergistic | [4] |

| Gefitinib + Paclitaxel | Non-Small Cell Lung Cancer | H1650 | Chou-Talalay | 0.77 (T→G) | Synergistic | [4] |

| Gefitinib + Taxane | Breast Cancer | MCF7/ADR | Combination Index | Synergistic | Strong synergistic effect | [3] |

| Cetuximab + Paclitaxel | Head and Neck Cancer | SCC-28 | MTS Assay | - | More effective than monotherapy | [11] |

| Cetuximab + Paclitaxel | Head and Neck Cancer | FADU | MTS Assay | - | More effective than monotherapy | [11] |

T→G: Paclitaxel followed by Gefitinib

Table 2: In Vivo Efficacy of EGFR and Microtubule Inhibitor Combinations

| Drug Combination | Cancer Model | Finding | Reference |

| Gefitinib + Taxane | Breast Cancer Xenograft (MCF7/ADR) | Significantly increased tumor inhibitory effect | [3] |

| Cetuximab + Docetaxel | Non-Small Cell Lung Cancer Xenograft (H292) | More potent tumor growth inhibition than single agents | [12] |

| Cetuximab + Cisplatin | Non-Small Cell Lung Cancer Xenograft (H292) | Augmented efficacy with tumor regressions | [12] |

| Cetuximab + Gemcitabine | Non-Small Cell Lung Cancer Xenograft (H1975) | Increased efficacy with tumor regressions | [12] |

| Cetuximab + Docetaxel | Non-Small Cell Lung Cancer Xenograft (H1975) | More efficacious with tumor regressions | [12] |

| Erlotinib + Docetaxel | Advanced Solid Tumors (Phase I/II) | Response rate of 28.2% | [13] |

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of EGFR and Microtubule Crosstalk

Caption: EGFR signaling and its crosstalk with microtubules.

4.2. Experimental Workflow for Assessing Synergy

Caption: Workflow for evaluating drug synergy.

Detailed Experimental Protocols

5.1. Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability based on the metabolic activity of cells.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

EGFR inhibitor, Microtubule inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the EGFR inhibitor, microtubule inhibitor, and their combination for 48-72 hours. Include untreated control wells.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

5.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

5.3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

5.4. In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of the drug combination in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line

-

EGFR inhibitor and microtubule inhibitor formulations for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups: vehicle control, EGFR inhibitor alone, microtubule inhibitor alone, and the combination.

-

Administer the treatments according to the desired schedule and dosage.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Conclusion and Future Directions

The strategy of co-targeting EGFR and microtubules has demonstrated significant synergistic anti-tumor activity in a range of preclinical and clinical settings. The underlying mechanisms, rooted in the intricate crosstalk between their respective signaling pathways, provide a strong rationale for this combination. This guide provides a foundational framework for researchers and clinicians to further explore and optimize this therapeutic approach.

Future research should focus on:

-

Identifying predictive biomarkers: To select patients who are most likely to benefit from this combination therapy.

-

Optimizing dosing and scheduling: To maximize synergy while minimizing toxicity.

-

Investigating novel combinations: Exploring the synergy of next-generation EGFR inhibitors and novel microtubule-targeting agents.

-

Elucidating resistance mechanisms: Understanding how tumors may develop resistance to this combination therapy to devise strategies to overcome it.

By continuing to unravel the complexities of EGFR and microtubule biology, the full therapeutic potential of this powerful combination can be realized in the fight against cancer.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. Tumor inhibitory effect of gefitinib (ZD1839, Iressa) and taxane combination therapy in EGFR-overexpressing breast cancer cell lines (MCF7/ADR, MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of the schedule-dependent synergistic interaction in EGFR-mutant non-small cell lung cancer cell lines treated with paclitaxel and gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active Erk Regulates Microtubule Stability in H-ras-Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phosphatidylinositol 3-kinase Signaling is Spatially Organized at Endosomal Compartments by Microtubule-associated Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination of sublethal concentrations of epidermal growth factor receptor inhibitor and microtubule stabilizer induces apoptosis of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic induction of apoptosis by a polo-like kinase 1 inhibitor and microtubule-interfering drugs in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PATHWAY CROSS-TALK BETWEEN RAS/RAF AND PI3K IN PROMOTION OF M-CSF-INDUCED MEK/ERK-MEDIATED OSTEOCLAST SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]

- 13. Regulation of Epidermal Growth Factor Receptor Signaling by Endocytosis and Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening for Dual-Targeted EGFR and Microtubule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization represents a promising strategy in cancer therapy, aiming to overcome resistance and enhance therapeutic efficacy. This technical guide provides an in-depth overview of the in silico screening methods, experimental validation protocols, and the molecular rationale for designing dual inhibitors that target these two critical components of cell proliferation and survival.

The Rationale for Dual EGFR and Microtubule Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell growth, proliferation, and survival. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.

The rationale for dual inhibition stems from the intricate crosstalk between EGFR signaling and microtubule dynamics. Activated EGFR can influence microtubule stability, and conversely, the integrity of the microtubule network is crucial for the proper trafficking and signaling of EGFR. Mutant EGFR has been shown to disrupt microtubule organization, contributing to a defective endosome-lysosome degradation pathway and sustained pro-proliferative signaling. By simultaneously targeting both EGFR's oncogenic signaling and the mechanical framework of cell division, dual inhibitors can potentially induce synergistic anti-cancer effects and mitigate resistance mechanisms associated with single-target agents.

In Silico Screening Workflow for Dual-Target Inhibitors

The identification of novel dual-target inhibitors heavily relies on computational methods to screen vast chemical libraries efficiently. A typical in silico workflow integrates both ligand-based and structure-based approaches to identify and prioritize candidate molecules.

This workflow begins with the preparation of a large compound library, which is then filtered based on drug-like properties. The filtered library undergoes virtual screening using techniques like pharmacophore modeling and molecular docking against both EGFR and tubulin. Hits are then prioritized based on scoring functions, and the most promising candidates are subjected to more rigorous computational analysis, such as molecular dynamics simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before being synthesized for experimental validation.

Quantitative Data Summary of Dual EGFR and Tubulin Inhibitors

Several studies have reported the successful identification and characterization of dual EGFR and tubulin inhibitors. The following tables summarize the inhibitory activities of selected compounds from the literature.

Table 1: EGFR Kinase Inhibitory Activity of Dual-Target Compounds

| Compound | EGFR Variant | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |

| 10c | EGFR | 10.66 | Gefitinib | 25.42 | |

| Compound 12 | EGFR (WT) | 14.5 | Gefitinib | 18.2 | |

| Compound 12 | EGFR (T790M) | 35.4 | Osimertinib | 8.5 | |

| Compound 5b | EGFR (WT) | 30.1 | Gefitinib | 9.1 | |

| Compound 5b | EGFR (T790M) | 12.8 | Osimertinib | 54.3 | |

| Derivative E | EGFR | 0.43 µM | Erlotinib | 2.55 µM | |

| Derivative G | EGFR | 0.44 µM | Erlotinib | 1.14 µM | |

| Compound 4e | EGFR | 69.4 | Docetaxel | 56.1 |

Table 2: Tubulin Polymerization Inhibitory Activity of Dual-Target Compounds

| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| Compound 44c | 0.71 | - | - | |

| Derivative E | - | Colchicine | - | |

| 10c | Significantly impeded tubulin polymerization | - | - |

Table 3: Cellular Antiproliferative Activity of Dual-Target Compounds

| Compound | Cell Line | IC50 (µM) | Source |

| 10c | A549 | 1.04 - 7.66 | |

| LASSBio-2070 (10) | Various | 0.030 - 8.768 | |

| Compound 44a | Jurkat | 0.01 | |

| Compound 44a | A549 | 2.3 | |

| Compound 44a | HeLa | 0.17 | |

| Compound 44a | HT-29 | 0.35 | |

| Compound 4e | A-549 | 0.59 |

Experimental Protocols for Key Assays

The validation of in silico hits requires robust and reproducible biological assays. Detailed protocols for the two primary assays are provided below.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader (luminescence)

Protocol:

-

Prepare a reaction mixture containing the EGFR kinase in kinase buffer.

-

Add the test compound at various concentrations to the wells of a microplate. Include a positive control (e.g., Gefitinib) and a negative control (DMSO).

-

Add the kinase-containing reaction mixture to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Protocol:

-

On ice, prepare a tubulin solution in the polymerization buffer.

-

Add GTP to the tubulin solution.

-

Pipette the tubulin/GTP mixture into pre-chilled microplate wells.

-

Add the test compounds at various concentrations to the wells. Include positive and negative controls.

-

Place the microplate in the spectrophotometer pre-warmed to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization and the maximum polymer mass are determined from the kinetic curves.

-

Calculate the percent inhibition or enhancement of tubulin polymerization and determine the IC50 value for inhibitory compounds.

EGFR Signaling Pathway and Microtubule Crosstalk

The interplay between EGFR signaling and the microtubule network is a critical aspect of cell biology and a key rationale for the development of dual inhibitors. The following diagram illustrates the major EGFR signaling pathways and highlights their connection to microtubule dynamics.

Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, which ultimately drive gene expression changes that promote cell proliferation and survival. The proper trafficking, internalization, and degradation of EGFR, which are essential for signal attenuation, are dependent on an intact microtubule network. Furthermore, downstream effectors of EGFR signaling, like ERK, can phosphorylate microtubule-associated proteins (MAPs), thereby modulating microtubule dynamics and stability.

Conclusion

The development of dual EGFR and microtubule inhibitors is a rational and promising approach in anticancer drug discovery. In silico screening methodologies provide a powerful platform for the identification of novel chemical scaffolds with the desired dual activity. This guide has outlined the key computational strategies, provided detailed experimental protocols for hit validation, and summarized the current landscape of identified dual inhibitors. The continued exploration of this dual-targeting strategy holds significant potential for the development of next-generation cancer therapeutics with improved efficacy and a lower propensity for resistance.

Combined EGFR and Microtubule Inhibition: A Technical Guide to Understanding Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of epidermal growth factor receptor (EGFR) inhibitors and microtubule-targeting agents represents a promising strategy in cancer therapy. This guide provides an in-depth analysis of the cellular pathways modulated by this dual-pronged approach. We will explore the synergistic mechanisms of action, focusing on key signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This document summarizes quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the underlying molecular interactions to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] Microtubules, dynamic protein polymers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] Microtubule inhibitors, such as taxanes, disrupt these functions, leading to cell cycle arrest and apoptosis.[4][5]

The rationale for combining EGFR and microtubule inhibitors lies in their potential to synergistically induce cancer cell death and overcome resistance mechanisms.[6] This guide will delve into the molecular intricacies of this combination therapy, providing a technical overview of the affected cellular pathways and the experimental methodologies used to study them.

Core Cellular Pathways Affected

The synergistic effect of combined EGFR and microtubule inhibition stems from the intricate crosstalk between their respective signaling networks. The primary pathways impacted are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, both of which are downstream of EGFR activation.[2]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism.[7] Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[7]

Microtubule inhibitors can modulate this pathway. For instance, some studies suggest that microtubule disruption can lead to the inactivation of Akt, thereby sensitizing cells to EGFR inhibitors.[6] Conversely, upregulation of the PI3K/Akt pathway has been associated with resistance to microtubule-targeting drugs.[4]

The MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade downstream of EGFR that regulates cell proliferation, differentiation, and survival.[2] EGFR activation leads to the recruitment of adaptor proteins like Grb2, which in turn activate the small G-protein Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression.

Studies have shown that microtubule inhibitors can induce the phosphorylation of Raf-1 and B-Raf, leading to the activation of the MAPK pathway. This activation can, in some contexts, counteract the pro-apoptotic effects of the drugs. Combining microtubule inhibitors with EGFR inhibitors can block this escape mechanism, leading to enhanced cell death.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the combined effects of EGFR and microtubule inhibitors.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

| Cell Line | Drug 1 (EGFRi) | IC50 (µM) | Drug 2 (MTi) | IC50 (µM) | Combination | Combination Index (CI)* | Reference |

| MCF-7 | EGFRi | 3.96 (72h) | Doxorubicin | 1.40 (72h) | EGFRi + Dox | < 1.0 (Synergistic) | [8] |

| MDA-MB-231 | EGFRi | 6.03 (72h) | Doxorubicin | 9.67 (72h) | EGFRi + Dox | < 1.0 (Synergistic) | [8] |

| Hcc827 | Gefitinib | - | Paclitaxel | - | T→G | 0.63 (Synergistic) | [9] |

| PC-9 | Gefitinib | - | Paclitaxel | - | T→G | 0.54 (Synergistic) | [9] |

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. T→G: Paclitaxel followed by gefitinib.

Table 2: Clinical Trial Outcomes

| Trial/Study | Cancer Type | Treatment Arm 1 | Treatment Arm 2 | Outcome Measure | Result (Arm 1 vs Arm 2) | Reference |

| RTOG 0234 | Head and Neck (SCCHN) | Cetuximab + Docetaxel + RT | Cetuximab + Cisplatin + RT | 2-year Overall Survival | 79% vs 69% | [10] |

| TRIBUTE | NSCLC (Advanced) | Erlotinib + Carboplatin/Paclitaxel | Placebo + Carboplatin/Paclitaxel | Median Overall Survival | 10.6 vs 10.5 months (no significant difference) | [11] |

| INTACT 2 | NSCLC (Advanced) | Gefitinib + Paclitaxel/Carboplatin | Placebo + Paclitaxel/Carboplatin | Median Overall Survival | No significant improvement | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of combined EGFR and microtubule inhibition.

Western Blotting for Pathway Analysis

Objective: To determine the phosphorylation status and total protein levels of key components of the EGFR, PI3K/Akt, and MAPK signaling pathways.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14][15][16][17][18][19][20][21][22]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of EGFR and microtubule inhibitors, alone and in combination.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of the EGFR inhibitor, microtubule inhibitor, and their combination for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.[9][10][23][24][25]

Immunofluorescence for Microtubule and EGFR Visualization

Objective: To visualize the effects of microtubule inhibitors on the microtubule network and the localization of EGFR.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the desired inhibitors.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin and EGFR.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.[2][3][26][27][28]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effects of the combination treatment on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with inhibitors, then harvest and wash with PBS.

-

Fixation: Fix cells in cold 70% ethanol.

-

Staining: Resuspend fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[29][30][31][32][33]

Conclusion

The combined inhibition of EGFR and microtubules presents a compelling therapeutic strategy with the potential to enhance anti-cancer efficacy and circumvent drug resistance. A thorough understanding of the intricate interplay between the PI3K/Akt/mTOR and MAPK/ERK signaling pathways is paramount for the rational design of combination therapies and the identification of predictive biomarkers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms underlying the synergistic effects of this promising treatment modality. Further research is warranted to optimize dosing schedules and patient selection to maximize the clinical benefit of this combination approach.

References

- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 3. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Microtubule inhibition causes epidermal growth factor receptor inactivation in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Antitumor Activity of SH003 and Docetaxel via EGFR Signaling Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of sublethal concentrations of epidermal growth factor receptor inhibitor and microtubule stabilizer induces apoptosis of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mesoscale.com [mesoscale.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. protocols.io [protocols.io]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Western blot analysis [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. texaschildrens.org [texaschildrens.org]

- 24. broadpharm.com [broadpharm.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. pubcompare.ai [pubcompare.ai]

- 27. protocols.io [protocols.io]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 30. Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Flow cytometry with PI staining | Abcam [abcam.com]

- 33. cancer.wisc.edu [cancer.wisc.edu]

EGFR-Tubulin Interaction: A Non-Canonical Axis in Tumorigenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epidermal growth factor receptor (EGFR) is a cornerstone of oncology research, with its canonical signaling pathways extensively studied and targeted. However, emerging evidence points towards non-canonical, kinase-independent functions of EGFR that contribute to tumorigenesis, including its interaction with the cytoskeleton. This technical guide delves into the intricate relationship between EGFR and tubulin, the fundamental component of microtubules. While direct physical binding remains an area of active investigation, a compelling body of evidence demonstrates a profound functional interplay between EGFR signaling and microtubule dynamics. This guide synthesizes the current understanding of this interaction, its implications for cancer progression and drug resistance, and provides detailed experimental protocols and quantitative data to facilitate further research in this promising area of cancer biology.

Introduction: Beyond Canonical EGFR Signaling

EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation, survival, and differentiation.[1] Its canonical signaling cascade, initiated by ligand binding and subsequent receptor dimerization, involves the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] These pathways are frequently dysregulated in various cancers, making EGFR a prime therapeutic target.[2]

However, the paradigm of EGFR signaling is expanding to include non-canonical pathways that are independent of its kinase activity or involve direct interactions with intracellular components beyond the plasma membrane.[3] These non-canonical functions, including the modulation of cytoskeletal dynamics, are increasingly recognized as significant contributors to the malignant phenotype.[4]

The Functional Interplay Between EGFR and Microtubules

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their constant remodeling is crucial for cancer cell migration, invasion, and proliferation.[5] The functional relationship between EGFR and the microtubule network is bidirectional and has significant implications for tumorigenesis.

EGFR Signaling Modulates Microtubule Dynamics and Stability

EGFR activation has been shown to influence microtubule stability through post-translational modifications of tubulin. One key modification is tubulin acetylation. Studies have demonstrated that EGFR activation can lead to the hyperacetylation of tubulin, a mark associated with stable microtubules. This EGFR-mediated tubulin hyperacetylation has been implicated in the development of resistance to microtubule-targeting agents like docetaxel in prostate cancer.[6] This suggests that by stabilizing microtubules, cancer cells can counteract the effects of drugs designed to disrupt them.

Microtubule Integrity Influences EGFR Activity

Conversely, the state of the microtubule network can impact EGFR signaling. Disruption of microtubules using targeting agents has been observed to inhibit the tyrosine phosphorylation of EGFR, leading to a downregulation of its signaling cascade.[4] This effect could be reversed by a tyrosine phosphatase inhibitor, suggesting that an intact microtubule network may be necessary to protect EGFR from dephosphorylation and maintain its active state.[4] This reciprocal regulation highlights a feedback loop where EGFR and microtubules mutually influence their function.

EGFR-Tubulin Interaction in Tumorigenesis and Drug Resistance

The crosstalk between EGFR and tubulin has profound consequences for cancer progression and the efficacy of anti-cancer therapies.

-

Enhanced Cell Migration and Invasion: By modulating microtubule dynamics, EGFR can promote the cytoskeletal rearrangements necessary for cell motility, a key feature of metastatic cancer.

-

Resistance to Chemotherapy: As mentioned, EGFR-mediated tubulin acetylation can confer resistance to microtubule-targeting drugs.[6] Furthermore, a functional interplay between EGFR signaling and microtubule dynamics has been observed in resistance to EGFR tyrosine kinase inhibitors (TKIs). In some contexts, targeting microtubules can sensitize EGFR-TKI resistant lung cancer cells to lysosomal pathway inhibitors, suggesting a complex interplay between these cellular components in drug response.[7]

-

Aberrant Mitosis: The regulation of microtubule dynamics is paramount for proper mitotic spindle formation and chromosome segregation. Dysregulation of this process through aberrant EGFR-tubulin crosstalk can lead to genomic instability, a hallmark of cancer. While EGFR endocytosis is regulated differently during mitosis, the sustained signaling from mitotic EGFR can contribute to resistance to anti-mitotic drugs.[1]

Quantitative Data on EGFR and Tubulin Interactions and Inhibition

The following tables summarize key quantitative data from studies investigating the interplay between EGFR and tubulin, as well as the efficacy of dual-target inhibitors.

| Interacting Molecules | Cell Line/System | Method | IC50 Value | Reference |

| Compound 10c | A549 (NSCLC) | Cell Proliferation Assay | 1.04 µM | [8] |

| Compound 10c | HCT-116 (Colon) | Cell Proliferation Assay | 1.21 µM | [8] |

| Compound 10c | MCF-7 (Breast) | Cell Proliferation Assay | 1.58 µM | [8] |

| Gefitinib | A549 (NSCLC) | Cell Proliferation Assay | > 50 µM | [8] |

| Enzyme/Target | Inhibitor | Method | IC50 Value | Reference |

| EGFR Kinase | Compound 10c | Kinase Assay | 10.66 nM | [8] |

| EGFR Kinase | Gefitinib | Kinase Assay | 25.42 nM | [8] |

| Tubulin Polymerization | Compound 10c | Tubulin Polymerization Assay | 1.89 µM | [8] |

| Tubulin Polymerization | Colchicine | Tubulin Polymerization Assay | 1.25 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the EGFR-tubulin interaction.

Co-Immunoprecipitation (Co-IP) of EGFR and β-Tubulin

This protocol is designed to determine if EGFR and β-tubulin interact in a cellular context.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EGFR antibody (for immunoprecipitation)

-

Anti-β-Tubulin antibody (for western blot detection)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., Laemmli sample buffer)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Preparation: Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing: Transfer the supernatant to a new tube. Add Protein A/G beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads by centrifugation and transfer the supernatant to a new tube. Add the anti-EGFR antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to dissociate the protein complexes.

-

Analysis: Pellet the beads and collect the supernatant. Analyze the supernatant by SDS-PAGE and western blotting using an anti-β-Tubulin antibody. An input control (a small fraction of the initial lysate) should be run in parallel.

Co-Immunoprecipitation Workflow

In Vitro Tubulin Polymerization Assay

This assay measures the effect of purified EGFR on the rate and extent of microtubule polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Purified recombinant EGFR (cytoplasmic domain, active or kinase-dead)

-

Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate. A typical reaction contains tubulin, GTP, and polymerization buffer.

-

Addition of EGFR: Add purified EGFR (or buffer control) to the designated wells.

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measurement: Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves for reactions with and without EGFR to determine its effect on the lag phase, polymerization rate, and steady-state polymer mass.

Tubulin Polymerization Assay Workflow

In Vitro Kinase Assay

This assay determines if tubulin is a direct substrate for the EGFR kinase.

Materials:

-

Purified recombinant EGFR (active kinase domain)

-

Purified tubulin

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP or cold ATP and anti-phosphotyrosine antibody

-

SDS-PAGE and autoradiography/western blotting reagents

Procedure:

-

Reaction Setup: In a microfuge tube, combine purified EGFR, purified tubulin, and kinase buffer.

-

Initiate Reaction: Add ATP (radiolabeled or cold) to start the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analysis:

-

Radiolabeling: Separate the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film to detect phosphorylated tubulin.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phosphotyrosine antibody to detect phosphorylated tubulin.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical framework of the EGFR-tubulin interaction in tumorigenesis.

EGFR Signaling: Canonical and Non-Canonical Pathways

Logical Flow of EGFR-Tubulin Interaction in Tumorigenesis

Conclusion and Future Directions

The interplay between EGFR and tubulin represents a significant, yet not fully elucidated, aspect of cancer biology. While the direct physical nature of their interaction requires further investigation, the functional consequences of their crosstalk are evident in promoting tumorigenesis and mediating drug resistance. The development of dual-target inhibitors against both EGFR and tubulin polymerization is a testament to the therapeutic potential of targeting this axis.[8]

Future research should focus on:

-

Elucidating the Direct Interaction: Utilizing techniques such as surface plasmon resonance (SPR), bio-layer interferometry (BLI), and high-resolution microscopy to definitively characterize the physical binding between EGFR and tubulin.

-

Identifying the Binding Interface: Mapping the specific domains and residues on both EGFR and tubulin that are involved in the interaction. The juxtamembrane domain of EGFR is a plausible candidate for this interaction.[9]

-

Understanding the Kinase-Independent Roles: Dissecting the functions of EGFR in microtubule regulation that are independent of its kinase activity, potentially using kinase-dead EGFR mutants.

-

Therapeutic Targeting: Designing novel therapeutic strategies that specifically disrupt the EGFR-tubulin interaction to overcome drug resistance and inhibit tumor progression.

By unraveling the complexities of this non-canonical EGFR signaling pathway, the scientific community can open new avenues for the development of more effective and targeted cancer therapies.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubule inhibition causes epidermal growth factor receptor inactivation in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting microtubules sensitizes drug resistant lung cancer cells to lysosomal pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of balanced dual-target inhibitors of EGFR and microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating the Structure and Downstream Biology Effects of the Juxtamembrane Domain of the Epidermal Growth Factor Receptor [escholarship.org]

- 9. Structural determinants for membrane binding of the EGFR juxtamembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Sensitivity: A Technical Guide to Novel Biomarkers for EGFR and Microtubule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly defined by a precision medicine approach, where the molecular characteristics of a tumor dictate treatment strategies. Epidermal Growth Factor Receptor (EGFR) and microtubule inhibitors represent two cornerstones of targeted and conventional chemotherapy, respectively. However, intrinsic and acquired resistance remains a significant clinical challenge. This technical guide delves into the core of identifying novel biomarkers that can predict sensitivity to these crucial drug classes, offering a roadmap for researchers and drug developers. We will explore the key signaling pathways, present quantitative data from pivotal studies, and provide detailed experimental protocols for biomarker discovery and validation.

Biomarkers for EGFR Inhibitor Sensitivity

EGFR-targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[1][2] However, their efficacy is largely confined to tumors harboring specific activating mutations in the EGFR gene.[3][4] Beyond these primary mutations, a complex interplay of genomic, proteomic, and transcriptomic factors governs sensitivity and resistance.

Genomic Biomarkers

Activating mutations in the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation, are the most well-established predictive biomarkers for sensitivity to first and second-generation EGFR TKIs like gefitinib and erlotinib.[3][4] The presence of the T790M "gatekeeper" mutation, on the other hand, confers resistance to these earlier generation inhibitors but sensitivity to third-generation TKIs like osimertinib.[1][5] As resistance to third-generation TKIs emerges, novel mutations such as C797S are being identified.[5] Furthermore, amplification of other oncogenes like MET and HER2 can serve as bypass tracks, leading to EGFR-independent tumor growth and resistance.[6]

Proteomic and Phosphoproteomic Biomarkers

Quantitative proteomic and phosphoproteomic approaches have emerged as powerful tools for identifying biomarkers of EGFR TKI sensitivity.[7][8][9][10] These methods allow for the global and unbiased profiling of protein expression and phosphorylation changes in response to drug treatment.

Several studies have identified proteins whose abundance or phosphorylation status correlates with sensitivity to EGFR inhibitors. For instance, a quantitative proteomic study using Stable Isotope Labeling of Amino acids in Culture (SILAC) identified a panel of proteins that change in abundance upon gefitinib treatment in an EGFR-overexpressing cancer cell line.[7][9] Another key area of investigation is the phosphorylation status of proteins downstream of EGFR. Targeted phosphoproteomic analyses have identified specific phosphorylation sites on proteins like EGFR (pY1197, pY1172, pY998), STAT5A (pY694), and CAV1 (pY14) as potential biomarkers of TKI sensitivity.[8][10]

The epithelial-to-mesenchymal transition (EMT) is a cellular process strongly associated with resistance to EGFR inhibitors.[11] NSCLC cell lines expressing epithelial markers like E-cadherin tend to be more sensitive to EGFR inhibition, while those expressing mesenchymal markers such as vimentin and fibronectin are more resistant.[11]

Transcriptomic Biomarkers

Gene expression signatures have also been developed to predict sensitivity to EGFR inhibitors. An EGFR gene signature derived from RNA-sequencing data of lung adenocarcinoma can infer the baseline activity of the EGFR signaling pathway and has been shown to correlate with sensitivity to erlotinib, gefitinib, and even other TKIs like sorafenib.[3] Additionally, the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), has been implicated in modulating EGFR-TKI resistance.[2][12]

Biomarkers for Microtubule Inhibitor Sensitivity

Microtubule-targeting agents (MTAs), including taxanes (e.g., paclitaxel) and vinca alkaloids, are a mainstay of cancer chemotherapy.[13][14] They function by disrupting microtubule dynamics, which is essential for cell division.[13][15] Resistance to MTAs is a common clinical problem, and identifying predictive biomarkers is a critical area of research.

Tubulin Isotypes and Post-Translational Modifications

The expression of different tubulin isotypes can influence the sensitivity of cancer cells to MTAs.[14][15] In particular, increased expression of βIII-tubulin has been associated with resistance to taxanes in several cancers, including breast, lung, and ovarian cancer.[14] Conversely, some studies suggest that epothilones may be effective regardless of βIII-tubulin expression.[14] Post-translational modifications of tubulin, such as acetylation, also play a role in regulating microtubule dynamics and may impact drug sensitivity.

Microtubule-Associated Proteins (MAPs)

MAPs are a diverse group of proteins that regulate microtubule stability and function.[15][16] Their expression levels can serve as biomarkers for MTA sensitivity. For example:

-

Stathmin: This microtubule-destabilizing protein can increase microtubule catastrophe. Its expression levels may correlate with sensitivity to certain MTAs.[17]

-

Tau and MAP2: These proteins are known to stabilize microtubules. Low expression of tau has been linked to increased sensitivity to paclitaxel in breast cancer.[17] Conversely, high expression of MAP2 has been associated with a better response to paclitaxel-based chemotherapy.[17][18]

-

End-binding proteins (EBs): Proteins like EB1 regulate microtubule dynamics and have been shown to influence paclitaxel-induced mitotic arrest and apoptosis.[17]

Genomic and Functional Genomic Approaches

Genome-wide CRISPR/Cas9-based functional genetic screens have been employed to identify genes whose loss enhances or suppresses sensitivity to antimicrotubule drugs.[19][20] These unbiased approaches can uncover novel players in microtubule function and drug response. For instance, such screens have identified roles for established microtubule-associated proteins and have also implicated new genes in modulating sensitivity to drugs like nocodazole and taxol.[19][20] Furthermore, transcriptomic signatures are being developed to predict sensitivity to tubulin inhibitors in specific cancer types like colon cancer.[21]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of biomarker performance and drug sensitivity.

Table 1: IC50 Values of EGFR Inhibitors in Various Cell Lines

| Cell Line | EGFR Status | Inhibitor | IC50 |

| A431 | Overexpression | Gefitinib | 40 - 80 nM |

| HCC827 | Exon 19 del | Gefitinib | 100 nM |

| H1650 | Exon 19 del | Gefitinib | 1 µM |

| H23 | Wild-type | Gefitinib | 8 µM |

| H1975 | L858R/T790M | Gefitinib | 12 µM |

| H1975 | L858R/T790M | Dacomitinib | Effectively inhibited proliferation |

| H1819 | Wild-type | Dacomitinib | 0.029 µM |

| Calu-3 | Wild-type | Dacomitinib | 0.063 µM |

Data compiled from multiple sources.[4][9]

Table 2: Correlation of Biomarkers with EGFR TKI Sensitivity

| Biomarker | Type | Correlation with Sensitivity | Cancer Type |

| EGFR Exon 19 del/L858R | Genomic | Positive | NSCLC |

| EGFR T790M | Genomic | Negative (1st/2nd Gen), Positive (3rd Gen) | NSCLC |

| MET/HER2 Amplification | Genomic | Negative | NSCLC |

| E-cadherin expression | Proteomic | Positive | NSCLC |

| Vimentin/Fibronectin expression | Proteomic | Negative | NSCLC |

| EGFR pY1197, STAT5A pY694, CAV1 pY14 | Phosphoproteomic | Positive | Lung Adenocarcinoma |

| EGFR Gene Signature Score | Transcriptomic | Positive | Lung Adenocarcinoma |